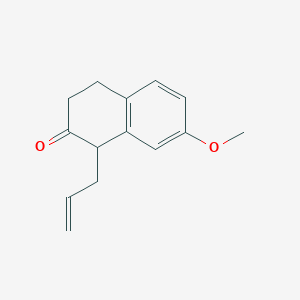

1-Allyl-7-methoxy-2-tetralone

Description

Contextualization within Tetralone Chemistry and its Structural Significance

Tetralones are bicyclic ketones consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. They exist as two isomers, α-tetralone (1-tetralone) and β-tetralone (2-tetralone), depending on the position of the carbonyl group. These structures serve as crucial building blocks in organic synthesis due to their high reactivity and utility as starting materials for a wide array of more complex molecules. researchgate.net The tetralone framework is a common scaffold in many natural products and pharmaceutically important compounds. researchgate.netmaterialsciencejournal.orgresearchgate.net For instance, tetralone derivatives are precursors to steroids, alkaloids with antitumor activity, and certain antibiotics and antidepressants. researchgate.net

1-Allyl-7-methoxy-2-tetralone is a β-tetralone derivative. The "7-methoxy" designation indicates a methoxy (B1213986) group (-OCH3) on the aromatic ring, while the "1-allyl" indicates an allyl group (-CH2-CH=CH2) at the carbon adjacent to the aromatic ring. This specific substitution pattern creates a highly functionalized and stereochemically complex molecule. The presence and position of these substituents are critical, as they influence the molecule's reactivity and potential for further chemical modification. tandfonline.com The 2-tetralone (B1666913) scaffold, particularly when substituted at the C-1 position, is more challenging to synthesize compared to its 1-tetralone (B52770) counterpart, making compounds like 1-allyl-7-methoxy-2-tetralone noteworthy synthetic targets.

Importance of Allylic and Methoxy Functional Groups in Complex Organic Synthesis

The functionality of 1-Allyl-7-methoxy-2-tetralone is largely dictated by its allylic and methoxy groups, both of which are highly valuable in organic synthesis.

The allyl group is a versatile functional handle. Its double bond can participate in a wide range of reactions, including additions, oxidations, and rearrangements. A key feature is its ability to undergo researchgate.netacs.org sigmatropic rearrangements, such as the Stevens rearrangement, which can be induced by arynes to form highly functionalized thioethers. acs.org The allyl group can also be cleaved under specific conditions or used in transition metal-catalyzed cross-coupling reactions (e.g., the Tsuji-Trost reaction) to form new carbon-carbon bonds. wiley.comacs.org Its presence allows for the introduction of conformational control through allylic strain, a principle used to influence the stereochemical outcome of reactions. acs.org

The methoxy group on the aromatic ring is a powerful electron-donating group. This influences the regioselectivity of electrophilic aromatic substitution reactions, directing incoming groups primarily to the ortho and para positions. materialsciencejournal.org It can also be a precursor to a phenolic hydroxyl group through demethylation, a common transformation in the synthesis of natural products and pharmaceuticals. researchgate.net Furthermore, the methoxy group can direct metallation reactions and influence the reactivity of adjacent functional groups through electronic and steric effects. rsc.org In some syntheses, the methoxy group is crucial for activating the aromatic ring towards cyclization or for modifying the electronic properties of the final molecule. redalyc.orgbolivianchemistryjournal.org

Historical Overview of Synthetic Approaches to Tetralones and Related Hydroaromatic Systems

The synthesis of tetralones has a rich history, with several classic methods forming the foundation of modern approaches.

For 1-tetralones , the most prominent historical methods include:

Friedel-Crafts Acylation: A common approach involves the intramolecular cyclization of 4-phenylbutyric acid or its derivatives. wikipedia.org This reaction is typically promoted by strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgorgsyn.org A variation, the Haworth reaction, uses the reaction of benzene with succinic anhydride (B1165640) to form 3-benzoylpropanoic acid, which is then reduced and cyclized. wikipedia.org

Oxidation of Tetralin: The direct oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxidizing agents like chromic anhydride was an early method, though it could lead to mixtures of products, including the corresponding alcohol (tetralol). orgsyn.org

The synthesis of 2-tetralones has historically been more complex and less efficient. Early strategies often involved multi-step sequences. A notable approach is the Birch reduction of naphthalene (B1677914) derivatives. For example, 7-methoxy-2-tetralone (B1200426) can be prepared from 2,7-dimethoxynaphthalene (B1218487) via reduction, traditionally using sodium metal in liquid ammonia (B1221849) at low temperatures, followed by hydrolysis. google.com However, this method involves hazardous reagents and harsh conditions.

The development of new synthetic routes has been driven by the need for milder conditions and greater efficiency, particularly for accessing substituted 2-tetralones. nih.gov

Contemporary Research Landscape and Key Challenges in the Synthesis and Chemical Transformations of 1-Allyl-7-methoxy-2-tetralone

Modern synthetic chemistry has focused on developing more efficient and selective methods for constructing functionalized tetralones. For 1-Allyl-7-methoxy-2-tetralone, the primary challenge lies in the controlled introduction of the allyl group at the C-1 position of the 7-methoxy-2-tetralone precursor.

Synthesis of the Precursor, 7-Methoxy-2-tetralone: Contemporary methods for synthesizing the 7-methoxy-2-tetralone core have moved away from hazardous reagents. One patented method describes a photocatalytic reduction of 2,7-dimethoxynaphthalene using a nano photocatalyst (like TiO₂) under UV irradiation, followed by hydrolysis, achieving yields of up to 85%. google.com Another approach involves a single-stage acylation-cycloalkylation process, reacting a substituted phenylacetic acid with an alkene in a mixture of trifluoroacetic anhydride and phosphoric acid, which avoids the use of chlorinated solvents and harsh Lewis acids. nih.gov

Alkylation to form 1-Allyl-7-methoxy-2-tetralone: The introduction of the allyl group at the C-1 position of 7-methoxy-2-tetralone is typically achieved through alkylation of the corresponding enolate. A common method involves forming an enamine from 7-methoxy-2-tetralone and a secondary amine like pyrrolidine (B122466), followed by reaction with an allyl halide, such as allyl bromide. chemsrc.com

A significant challenge in the alkylation of 2-tetralones is controlling the reaction to prevent polyalkylation and achieve high yields. Asymmetric synthesis, where only one enantiomer of the product is formed, is another key area of research. For instance, enantioselective phase-transfer catalyzed alkylation has been successfully used for similar substrates, like 1-methyl-7-methoxy-2-tetralone, employing chiral catalysts derived from cinchona alkaloids to achieve high enantiomeric excess. beilstein-journals.orgd-nb.info Such methods could potentially be adapted for the synthesis of chiral 1-Allyl-7-methoxy-2-tetralone.

Chemical Transformations: Once synthesized, the 1-allyl-7-methoxy-2-tetralone molecule is a substrate for a variety of transformations. The ketone can be reduced to an alcohol or converted to an oxime. The allyl group can be subjected to reactions like hydroboration or palladium-catalyzed rearrangements. rsc.orgrsc.org A significant application of related structures is in the synthesis of complex pharmaceutical agents. For example, derivatives of 1-methyl-7-methoxy-2-tetralone are key intermediates in the synthesis of the analgesic drug dezocine (B144180). beilstein-journals.orgd-nb.info This highlights the potential of 1-Allyl-7-methoxy-2-tetralone as a versatile intermediate for creating novel, complex molecular architectures.

Data Tables

Table 1: Physical and Chemical Properties of 1-Allyl-7-methoxy-2-tetralone

| Property | Value | Source |

|---|---|---|

| CAS Number | 29093-46-7 | chemsrc.comguidechem.com |

| Molecular Formula | C₁₄H₁₆O₂ | guidechem.com |

| Molecular Weight | 216.28 g/mol | guidechem.com |

| Boiling Point (Predicted) | 334.2 ± 42.0 °C | guidechem.com |

| Density (Predicted) | 1.050 ± 0.06 g/cm³ | guidechem.com |

| LogP (Predicted) | 2.87020 | guidechem.com |

Table 2: Key Reagents in the Synthesis of 1-Allyl-7-methoxy-2-tetralone and Related Structures

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| 7-Methoxy-2-tetralone | Starting material for allylation. | chemsrc.comsigmaaldrich.com |

| Allyl bromide | Allyl source for alkylation. | chemsrc.com |

| Pyrrolidine | Forms an enamine intermediate for alkylation. | chemsrc.com |

| Cinchona Alkaloid Catalysts | Chiral catalysts for asymmetric alkylation of related tetralones. | beilstein-journals.orgd-nb.info |

| 2,7-Dimethoxynaphthalene | Precursor for the synthesis of 7-methoxy-2-tetralone via reduction. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-4-12-13-9-11(16-2)7-5-10(13)6-8-14(12)15/h3,5,7,9,12H,1,4,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHTVPCDRIWPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)C2CC=C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 7 Methoxy 2 Tetralone and Its Precursors

Strategies for the Construction of the 7-Methoxy-2-tetralone (B1200426) Core

The formation of the 7-methoxy-2-tetralone scaffold is a critical step, and various strategies have been developed to achieve this, primarily involving the manipulation of naphthalene (B1677914) derivatives or the cyclization of acyclic precursors.

Reductive Methods from Naphthalene Derivatives

A prominent approach for synthesizing 7-methoxy-2-tetralone involves the reduction of readily available naphthalene precursors, most notably 2,7-dimethoxynaphthalene (B1218487). These methods focus on the selective reduction of one of the aromatic rings.

A modern and environmentally conscious method utilizes photocatalysis to reduce 2,7-dimethoxynaphthalene. google.com This process involves dissolving 2,7-dimethoxynaphthalene in an organic solvent and irradiating it with ultraviolet light in the presence of a nano photocatalyst. google.com The photocatalytic reduction yields an intermediate compound which is then hydrolyzed to produce 7-methoxy-2-tetralone with a reported yield of up to 85%. google.com This method offers the advantages of operating at room temperature and avoiding the use of hazardous reagents like sodium metal. google.com

| Parameter | Condition |

| Starting Material | 2,7-Dimethoxynaphthalene |

| Catalyst | Nano photocatalyst (e.g., CdS, ZnO, or TiO2) |

| Solvent | Methanol (B129727), ethanol, or isopropanol |

| Light Source | Ultraviolet (UV) irradiation |

| Temperature | 20-35 °C |

| Reaction Time | 8-16 hours |

| Post-treatment | Hydrolysis of the intermediate |

| Yield | Up to 85% |

Table 1: Parameters for Photocatalytic Reduction of 2,7-Dimethoxynaphthalene. google.com

Classic Birch reduction conditions, employing sodium in liquid ammonia (B1221849) and alcohol, are a well-established method for the partial reduction of naphthalene rings. rsc.orgresearchgate.net In the context of 2,7-dimethoxynaphthalene, this reaction selectively reduces one of the aromatic rings to a dihydro intermediate. rsc.org The traditional approach often required very low temperatures, such as -78°C. google.com Modifications to this method, such as the use of co-solvents like THF and organic amines, have been explored to improve reaction conditions, although they may still necessitate temperatures between -20°C and 5°C. quickcompany.in The use of lithium metal has also been reported as successful for this transformation. rsc.org Calcium metal in liquid ammonia has been presented as a milder alternative to lithium and sodium for the reduction of related tetralone systems, potentially offering better selectivity. capes.gov.bracs.org

| Reducing System | Substrate | Key Features |

| Sodium/Ethanol in Liquid Ammonia | 2,7-Dimethoxynaphthalene | Standard Birch reduction conditions, proceeds smoothly. rsc.org |

| Lithium in Liquid Ammonia/Ethanol | 2,7-Dimethoxyanthracene | More effective than sodium for more complex systems. rsc.org |

| Sodium/Ethanol in Organic Solvent with Amine | 2,7-Dimethoxynaphthalene | Allows for higher temperatures (-20 to 5°C) compared to traditional Birch reductions. quickcompany.in |

| Calcium in Liquid Ammonia | α-tetralone | Milder reducing agent, offering potentially higher selectivity. capes.gov.bracs.org |

Table 2: Comparison of Dissolving Metal Reduction Systems.

Following the reduction of 2,7-dimethoxynaphthalene, the resulting enol ether intermediate, such as 2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene, must undergo controlled hydrolysis to yield the desired 7-methoxy-2-tetralone. google.comrsc.org This is typically achieved by treatment with an acid, such as dilute hydrochloric acid, which cleaves the enol ether and facilitates the isomerization of the double bond to the conjugated ketone. rsc.org The hydrolysis step is crucial for the formation of the final tetralone product. google.com

Dissolving Metal Reductions (e.g., Sodium in Alcoholic/Ammonia Media)

Cyclization and Ring-Closure Reactions for Tetralone Scaffold Formation

An alternative to the reduction of naphthalene derivatives is the construction of the tetralone ring system through cyclization reactions. Intramolecular Friedel-Crafts acylation is a common strategy for forming α-tetralones. nih.gov For the synthesis of β-tetralones like 7-methoxy-2-tetralone, other cyclization methods are employed. One such method involves the TiCl4-promoted intramolecular cyclization of a 4-aryl-2-hydroxybutanal diethyl acetal. medcraveonline.com Another approach is the cyclization of 4-methoxy-5-arylmethyl-1,3-dioxolan-2-ones, also promoted by TiCl4. medcraveonline.com Additionally, silver-catalyzed ring expansion of tertiary cyclobutanols provides a modern and practical route to various 1-tetralones under mild conditions. rsc.org

Regioselective Introduction and Functionalization of Methoxy (B1213986) Groups

The position of the methoxy group on the aromatic ring is critical. In many synthetic routes, the starting material, such as 2,7-dihydroxynaphthalene, already contains the precursor hydroxyl groups which are then methylated. rsc.org The methylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. rsc.org The regioselectivity of reactions on the tetralone core itself, such as bromination, can be directed by the choice of reaction conditions. researchgate.net For instance, the regioselective oxidation of tetrahydronaphthalenes to α-tetralones can be achieved using DDQ as the oxidizing agent. nih.gov

Introduction of the Allyl Moiety at the C1 Position of 7-Methoxy-2-tetralone

The addition of an allyl group to the C1 position of 7-methoxy-2-tetralone is a crucial step in its synthesis. This can be accomplished through several methods, each with its own set of reaction conditions and outcomes.

Direct Carbon-Alkylation Strategies

Direct C-alkylation is a fundamental approach for forming a new carbon-carbon bond at the alpha position of a ketone.

A common and direct method for synthesizing 1-allyl-7-methoxy-2-tetralone involves the alkylation of a 7-methoxy-2-tetralone enolate with an allyl halide, such as allyl bromide. chemicalbook.comchemsrc.comguidechem.comorganicchemistrytutor.com This reaction proceeds via an S\textsubscriptN2 mechanism. organicchemistrytutor.comlumenlearning.com A strong base, like lithium diisopropylamide (LDA) or sodium hydride, is used to deprotonate the alpha-carbon of the tetralone, forming a resonance-stabilized enolate. organicchemistrytutor.comlumenlearning.com This enolate then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide to displace the bromide ion and form the desired product. organicchemistrytutor.com The use of a strong base is crucial to ensure complete enolate formation and minimize side reactions. lumenlearning.com

The efficiency of the enolate alkylation can be significantly influenced by the reaction conditions. For instance, pyrrolidine (B122466) can be used to mediate the synthesis of 1-allyl-7-methoxy-2-tetralone from 7-methoxy-2-tetralone and allyl bromide. chemicalbook.comchemsrc.comguidechem.com This type of amine-mediated catalysis can offer an alternative to using strong bases. The choice of solvent is also critical; for example, tetrahydrofuran (B95107) (THF) is often used for LDA-mediated alkylations at low temperatures to favor the formation of the kinetic enolate. lumenlearning.com

In related alkylations of tetralone derivatives, extensive optimization of catalysts and solvent systems has been performed. For example, in the synthesis of a key intermediate for the drug Dezocine (B144180), various cinchona alkaloid-derived catalysts were screened for the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone. beilstein-journals.orgd-nb.info The study found that a catalyst with a p-CF3 derivative on the benzyl (B1604629) group gave a high enantiomeric ratio. d-nb.info The solvent also played a significant role, with chlorobenzene (B131634) being used in the optimized procedure. beilstein-journals.orgd-nb.info

Table 1: Catalyst Screening for Asymmetric Alkylation of a Tetralone Derivative

| Catalyst | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| C1 | 60.1 | 55:45 |

| C2 | 58.3 | 52:48 |

| C5 | - | - |

| C6 | - | - |

| C7 | - | 83:17 |

Data sourced from a study on the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone. d-nb.info

Enolate Alkylation with Allyl Halides (e.g., Allyl Bromide)

Advanced Allylation Methodologies

Beyond direct alkylation, more sophisticated methods involving organometallic reagents and transition metal catalysis have been developed for the allylation of tetralones.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles used in carbonyl additions. chadsprep.comlibretexts.org These reagents can be used to introduce an allyl group, although their high basicity can sometimes lead to side reactions if acidic functional groups are present. libretexts.org

Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for creating chiral centers. nih.govresearchgate.net In this approach, a palladium catalyst, in conjunction with a chiral ligand, facilitates the enantioselective addition of an allyl group. nih.govresearchgate.net For instance, the allylation of tetralone-derived enol carbonates has been shown to proceed with high yield and enantioselectivity. nih.gov Research has also demonstrated the iridium-catalyzed intermolecular asymmetric alkylation of β-tetralones, providing an efficient route to highly enantioenriched tetralones. acs.org

Stereoselective Synthetic Approaches towards Chiral 1-Allyl-7-methoxy-2-tetralone Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 1-allyl-7-methoxy-2-tetralone is crucial for pharmaceutical applications, where often only one isomer is biologically active.

Asymmetric Phase-Transfer Catalysis in Alpha-Alkylation of Tetralones

Asymmetric phase-transfer catalysis (PTC) is a valuable technique for the enantioselective alkylation of ketones. beilstein-journals.orgnih.gov This method involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, to ferry the enolate from the aqueous phase to the organic phase where it reacts with the alkylating agent. beilstein-journals.orgnih.gov

A study on the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone successfully employed a cinchona alkaloid-derived catalyst to produce the desired (R)-enantiomer with a good yield and enantiomeric ratio. beilstein-journals.orgd-nb.info The reaction was carried out in a two-phase system of chlorobenzene and 50% aqueous sodium hydroxide. beilstein-journals.orgd-nb.info The choice of catalyst was found to be critical, with electron-withdrawing groups on the catalyst's benzyl moiety enhancing the enantioselectivity. d-nb.info The free hydroxyl group on the catalyst was also determined to be crucial for stereoselectivity. beilstein-journals.org

Table 2: Optimized Conditions for Asymmetric Alkylation

| Reactant | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|---|---|---|

| 1-methyl-7-methoxy-2-tetralone | C7 | Chlorobenzene | 50% aq. NaOH | 15-25 | 77.8 | 79:21 |

Data from the enantioselective synthesis of a dezocine intermediate. beilstein-journals.orgd-nb.info

Chiral Auxiliary-Mediated Diastereoselective Syntheses

The use of chiral auxiliaries is a powerful and reliable strategy for inducing stereoselectivity in the synthesis of chiral molecules. osi.lvrsc.org In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation, to occur on one face of the molecule in preference to the other. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. osi.lv

For the synthesis of 1-allyl-7-methoxy-2-tetralone, this methodology would typically involve the enolate of 7-methoxy-2-tetralone being alkylated with an allyl halide. To control the stereochemistry of this alkylation, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, would be temporarily installed.

A common approach involves the use of an Evans-type oxazolidinone auxiliary. The N-acylated oxazolidinone, derived from the corresponding carboxylic acid of the tetralone, can be deprotonated to form a rigid Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (allyl bromide) to attack from the less hindered side. This results in the formation of one diastereomer in significant excess. Subsequent hydrolysis or reduction cleaves the chiral auxiliary to yield the desired enantiomerically enriched 1-allyl-7-methoxy-2-tetralone. The predictability and high levels of diastereoselectivity make this a frequently chosen method in asymmetric synthesis. ox.ac.uk

Another well-established method involves the use of sulfinylamines as chiral auxiliaries, such as Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary can be condensed with the ketone of 7-methoxy-2-tetralone to form a chiral N-sulfinylketimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, such as an allyl Grignard or organolithium reagent, to the C=N bond. Subsequent hydrolysis of the resulting sulfinamine yields the desired chiral amine, which can then be converted to the target ketone.

The table below illustrates representative data for the diastereoselective allylation of a tetralone scaffold using a common chiral auxiliary.

| Chiral Auxiliary | Electrophile/Nucleophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Allyl Bromide | THF | -78 | 95:5 |

| (R)-tert-Butanesulfinamide | Allylmagnesium Bromide | Toluene | -40 | 92:8 |

This table presents hypothetical yet typical data for the diastereoselective allylation of a tetralone precursor using established chiral auxiliaries, based on literature precedents for similar substrates.

Chemoenzymatic and Organocatalytic Transformations

In addition to chiral auxiliaries, chemoenzymatic and organocatalytic methods offer elegant and efficient pathways to enantiomerically pure 1-allyl-7-methoxy-2-tetralone. These approaches avoid the need to install and remove a chiral auxiliary, often leading to more atom-economical processes.

Chemoenzymatic Synthesis

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes for key transformations within a synthetic sequence. For the synthesis of chiral tetralones, enzymes can be used for kinetic resolution of a racemic mixture or for the desymmetrization of a prochiral precursor. For instance, a lipase (B570770) could be employed for the enantioselective acylation of a racemic precursor alcohol, or the enantioselective hydrolysis of a corresponding ester. This separates the two enantiomers, allowing for the isolation of the desired one.

A reported chemoenzymatic approach for the synthesis of related terpenoids based on a tetralone scaffold highlights the utility of this method. rsc.org In a hypothetical chemoenzymatic synthesis of 1-allyl-7-methoxy-2-tetralone, a racemic mixture of the compound could be subjected to a reduction by a ketoreductase enzyme. The enzyme would selectively reduce one enantiomer to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus resolved.

| Enzyme | Reaction Type | Substrate | Product e.e. (%) |

| Lipase from Candida antarctica (CAL-B) | Kinetic Resolution (Acylation) | Racemic 1-allyl-7-methoxy-2-tetralol | >99 |

| Ketoreductase from Saccharomyces cerevisiae | Asymmetric Reduction | 7-methoxy-2-tetralone | >98 |

This table provides illustrative data on the potential application of enzymatic methods for the synthesis of the target compound or its precursors, based on known enzymatic transformations.

Organocatalytic Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has grown rapidly and provides powerful alternatives to metal-based catalysts and enzymes. For the synthesis of 1-allyl-7-methoxy-2-tetralone, an enantioselective alkylation of the precursor, 7-methoxy-2-tetralone, is a direct and attractive approach.

Phase-transfer catalysis using cinchona alkaloid-derived catalysts is a particularly effective method for the asymmetric alkylation of ketones. d-nb.infobeilstein-journals.org In this process, the tetralone is deprotonated by a base (e.g., NaOH) to form an enolate. The chiral quaternary ammonium salt, derived from a cinchona alkaloid like cinchonidine, then forms a chiral ion pair with the enolate. d-nb.info This chiral complex directs the subsequent allylation to occur from a specific face, leading to an enantiomeric excess in the product. Research on the alkylation of the closely related 1-methyl-7-methoxy-2-tetralone has demonstrated the efficacy of this approach, achieving good yields and enantioselectivities. d-nb.infobeilstein-journals.org This methodology is directly translatable to the synthesis of 1-allyl-7-methoxy-2-tetralone.

| Organocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio |

| N-benzylcinchonidinium bromide | 50% aq. NaOH | Toluene | 20 | 85 | 80:20 |

| N-(p-trifluoromethylbenzyl)cinchonidinium bromide | 50% aq. NaOH | Chlorobenzene | 15-25 | 78 | 79:21 |

Data in this table is adapted from the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, a closely related substrate, and is representative of the expected outcomes for the synthesis of 1-allyl-7-methoxy-2-tetralone under similar conditions. d-nb.infobeilstein-journals.org

Reactivity and Derivatization of 1 Allyl 7 Methoxy 2 Tetralone

Transformations Involving the Carbonyl Group

The carbonyl group at the C-2 position of the tetralone ring is a key site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the surrounding molecular structure, allowing for specific chemical modifications.

Chemoselective Reduction Reactions

The carbonyl group of 1-Allyl-7-methoxy-2-tetralone can be selectively reduced to a hydroxyl group. For instance, reduction with potassium borohydride (B1222165) (KBH4) can yield the corresponding alcohol. jst.go.jp This type of reduction is a common strategy in organic synthesis to introduce a new stereocenter, and the choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Carbonyl Condensation and Nucleophilic Addition Reactions

The carbonyl carbon of 1-Allyl-7-methoxy-2-tetralone is electrophilic and susceptible to attack by nucleophiles. vanderbilt.edu This reactivity is fundamental to carbonyl condensation reactions, such as the aldol (B89426) condensation, where an enolate attacks a carbonyl group to form a new carbon-carbon bond. vanderbilt.edulibretexts.orgmagritek.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. vanderbilt.edumagritek.com

These reactions can be catalyzed by either acid or base. magritek.com In base-catalyzed reactions, an enolate is formed which then acts as the nucleophile. magritek.com The resulting β-hydroxy carbonyl product can sometimes undergo dehydration to form a conjugated enone, a reaction often driven by heat. vanderbilt.edulibretexts.org The formation of five- and six-membered rings is particularly favorable in intramolecular aldol reactions. vanderbilt.edu

Furthermore, nucleophilic addition of organometallic reagents, such as Grignard reagents (e.g., EtMgCl), to the carbonyl group can be used to introduce new alkyl or aryl groups, leading to the formation of tertiary alcohols. jst.go.jp

Transformations Involving the Allyl Group

The allyl group provides a second reactive site within the 1-Allyl-7-methoxy-2-tetralone molecule, offering opportunities for a different set of chemical modifications.

Electrophilic and Radical Additions to the Olefinic Bond

The double bond of the allyl group is susceptible to both electrophilic and radical additions. Electrophilic addition can be initiated by the interaction of an electrophile with the electron-rich double bond. For example, hypervalent iodine reagents, activated by a Lewis acid like BF3·OEt2, can facilitate electrophilic additions to olefins. rsc.org This can lead to the formation of cyclic products through intramolecular nucleophilic attack. rsc.org

Radical additions to the allyl group can also be achieved. For instance, the addition of xanthates can be used to introduce new functional groups. beilstein-journals.org These radical processes are often initiated by a radical initiator and can proceed under mild conditions. beilstein-journals.org

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. arkat-usa.org This reaction, often catalyzed by ruthenium or molybdenum complexes, can be used to create complex cyclic and acyclic structures. nih.govprinceton.edu In the context of 1-Allyl-7-methoxy-2-tetralone, ring-closing metathesis (RCM) could be employed if another olefin is present in the molecule, leading to the formation of new ring systems. beilstein-journals.orgnih.govrsc.org Cross-metathesis (CM) with other olefins can also be used to introduce a variety of substituents on the allyl group. arkat-usa.org The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. nih.govprinceton.edu

Oxidative and Reductive Manipulations of the Allyl Moiety

The allyl group can undergo various oxidative and reductive transformations. Oxidative cleavage of the double bond can lead to the formation of aldehydes or carboxylic acids. Asymmetric dihydroxylation, using reagents like osmium tetroxide in the presence of a chiral ligand, can convert the alkene into a diol with high enantioselectivity. researchgate.net This diol can then be further oxidized. researchgate.net

Palladium-catalyzed allylic alkylation is another important transformation of the allyl group. uwindsor.caacs.org In this reaction, a nucleophile attacks the allyl group, which is activated by a palladium(0) catalyst. uwindsor.ca The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of ligands on the palladium catalyst. uwindsor.ca This method allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.

Transformations Involving the Aromatic Ring and Methoxy (B1213986) Substituent

The presence of a methoxy group and an allyl substituent on the tetralone core imparts a rich and varied reactivity to the aromatic ring of 1-allyl-7-methoxy-2-tetralone. These functional groups not only influence the regioselectivity of electrophilic substitution but also provide handles for further molecular modifications.

Directed Electrophilic Aromatic Substitution Patterns

The aromatic ring of 1-allyl-7-methoxy-2-tetralone is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the 7-methoxy group. This group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of 1-allyl-7-methoxy-2-tetralone, the positions ortho to the methoxy group are C6 and C8, and the para position is C5, which is already part of the fused ring system.

The directing effects of substituents on the benzene (B151609) ring determine the position of the incoming electrophile. Electron-donating groups, such as the methoxy group (-OCH3), increase the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. scribd.comacs.org Conversely, electron-withdrawing groups decrease the electron density and direct incoming electrophiles to the meta position. acs.org

In the case of 7-methoxy-2-tetralone (B1200426) and its derivatives, the 7-methoxy group strongly activates the C6 and C8 positions. The C5 position is sterically hindered by the adjacent fused aliphatic ring. Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C8 positions. The presence of the allyl group at C1 is unlikely to have a significant electronic directing effect on the aromatic ring, but it may exert a steric influence.

While specific studies on the electrophilic aromatic substitution of 1-allyl-7-methoxy-2-tetralone are not extensively documented, the Vilsmeier-Haack reaction on the parent compound, 7-methoxy-2-tetralone, provides insight into the reactivity of the aromatic ring. This reaction, which involves an electrophilic formylating agent, results in substitution on the non-aromatic ring, highlighting the complex reactivity of this system. ias.ac.in

Selective Demethylation and Transetherification Reactions of the Methoxy Group

The methoxy group at the 7-position is a key functional group that can be selectively modified. Demethylation to the corresponding phenol (B47542) is a common and important transformation, as it can alter the biological activity of the molecule and provide a site for further functionalization.

A widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). commonorganicchemistry.commdpi.com This Lewis acid readily coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of a borate (B1201080) ester which is subsequently hydrolyzed to the phenol. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.comcnr.itresearchgate.net For example, the demethylation of a dimethoxy-substituted pyrrole (B145914) was achieved using BBr3 in DCM, although issues with work-up were noted. researchgate.net

The general procedure for BBr3-mediated demethylation involves treating a solution of the methoxy-containing compound with BBr3 in DCM, often at 0°C or lower, followed by warming to room temperature. commonorganicchemistry.com The reaction is then quenched with water or an alcohol to hydrolyze the intermediate and liberate the free phenol. commonorganicchemistry.comresearchgate.net

Transetherification, the exchange of the methyl group for another alkyl or functionalized group, is a less common reaction for aryl methyl ethers compared to demethylation. It typically requires specific catalysts and conditions and is not a widely reported transformation for 7-methoxy-2-tetralone derivatives.

Skeletal Rearrangements and Cycloaddition Reactions

The allyl group at the C1 position introduces the potential for a variety of skeletal rearrangements and cycloaddition reactions, adding another dimension to the chemical reactivity of 1-allyl-7-methoxy-2-tetralone.

The Claisen rearrangement is a well-known sigmatropic rearrangement of allyl aryl ethers and allyl vinyl ethers. libretexts.orgnumberanalytics.com While 1-allyl-7-methoxy-2-tetralone is not an allyl ether, the presence of the allyl group suggests the possibility of related rearrangements under certain conditions, potentially involving enol or enolate intermediates. Such rearrangements could lead to the migration of the allyl group to other positions on the tetralone skeleton. scribd.com For instance, the Claisen rearrangement has been utilized in the synthesis of complex polycyclic structures, demonstrating its utility in forming new carbon-carbon bonds and rearranging molecular skeletons. beilstein-journals.org

The alkene functionality of the allyl group can participate in various cycloaddition reactions. beilstein-journals.orgmdpi.com For example, [3+2] cycloaddition reactions involving trimethylenemethane (TMM) precursors have been shown to be effective with tetralone-based substrates for the construction of five-membered rings. nih.gov These reactions can lead to the formation of spirocyclic compounds with high stereoselectivity. nih.gov Additionally, photoredox-catalyzed formal [4+2] cycloadditions of pyridinium-masked enols with unactivated olefins have been developed for the synthesis of tetralones. acs.orgacs.org

While specific examples of skeletal rearrangements and cycloadditions involving 1-allyl-7-methoxy-2-tetralone are not prevalent in the literature, the reactivity patterns of related systems suggest that this compound could be a versatile substrate for such transformations, leading to a diverse range of complex molecular architectures.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediate Characterization (e.g., Vilsmeier Reaction on 7-methoxy-2-tetralone)

The Vilsmeier-Haack reaction provides a clear example of the mechanistic complexities involved in the reactions of methoxy-tetralones. The reaction of an electron-rich aromatic compound with a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl3) typically results in formylation of the aromatic ring. wikipedia.orgyoutube.comchemtube3d.com The reactive electrophile is a chloroiminium ion, also known as the Vilsmeier reagent, which is formed from the reaction of DMF and POCl3. wikipedia.org

However, a study on the Vilsmeier reaction of 7-methoxy-2-tetralone revealed a different and unexpected outcome. ias.ac.in Instead of formylation of the aromatic ring, the reaction led to chlorobisformylation of the ketone-bearing ring, accompanied by aromatization to yield 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in

The proposed mechanism for this transformation is as follows:

Formation of the enol ether of the tetralone.

Two successive formylations at the C1 and C3 positions by the Vilsmeier reagent.

Reaction of the ketone with POCl3 to form a chloro-diene intermediate.

Aromatization through elimination and dehydrogenation during work-up. ias.ac.in

This example illustrates that the reactivity of 1-allyl-7-methoxy-2-tetralone cannot always be predicted by considering the aromatic ring in isolation. The interplay between the different functional groups can lead to complex and unexpected reaction pathways.

Studies of Stereochemical Outcomes and Enantioselectivity/Diastereoselectivity Origins

The C1 position of 1-allyl-7-methoxy-2-tetralone is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions that create new stereocenters or that differentiate between existing ones are of great interest, particularly in the synthesis of pharmaceuticals.

While studies on the stereoselective reactions of 1-allyl-7-methoxy-2-tetralone are limited, extensive research has been conducted on the closely related compound, 1-methyl-7-methoxy-2-tetralone. beilstein-journals.orgsemanticscholar.orgd-nb.info These studies provide valuable insights into the stereochemical control that can be achieved in the alkylation of the C1 position.

Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone has been developed as an effective route to key intermediates for the synthesis of the analgesic drug dezocine (B144180). beilstein-journals.orgd-nb.info In these reactions, a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, is used to control the stereochemical outcome of the alkylation. beilstein-journals.orgsemanticscholar.orgd-nb.info The catalyst forms a chiral ion pair with the enolate of the tetralone, which then reacts with an electrophile. The steric and electronic properties of the catalyst direct the electrophile to attack one face of the enolate preferentially, leading to an excess of one enantiomer of the product. d-nb.info

A proposed mechanism for this enantioselective alkylation involves the deprotonation of the tetralone by a base to form an enolate. This enolate then forms an ion pair with the chiral quaternary ammonium (B1175870) salt catalyst. The bulky substituents on the catalyst block one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, thus inducing enantioselectivity. d-nb.info

The following table summarizes the results of the screening of different cinchona alkaloid-derived phase-transfer catalysts for the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. beilstein-journals.org

| Catalyst | R in Catalyst | Enantiomeric Ratio (R:S) | Yield (%) |

| C1 | H | 54:46 | 75.3 |

| C2 | 4-Me | 55:45 | 73.2 |

| C3 | 4-OMe | 56:44 | 72.8 |

| C4 | 4-F | 68:32 | 75.1 |

| C5 | 4-Cl | 73:27 | 78.2 |

| C6 | 4-Br | 74:26 | 77.5 |

| C7 | 4-CF3 | 79:21 | 77.8 |

| C8 | 3,5-di-CF3 | 75:25 | 76.3 |

| C9 | 2-CF3 | 58:42 | 71.5 |

| C10 | 4-NO2 | 65:35 | 73.6 |

| C11 | Naphthyl | 61:39 | 72.4 |

These studies on a closely related analog highlight the potential for achieving high levels of stereocontrol in reactions at the C1 position of 1-allyl-7-methoxy-2-tetralone, which is crucial for the development of enantiomerically pure compounds.

Advanced Synthetic Applications of 1 Allyl 7 Methoxy 2 Tetralone in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

1-Allyl-7-methoxy-2-tetralone serves as a crucial starting point for the construction of various pharmaceutical scaffolds, which form the core structures of many therapeutic agents.

Precursor in the Synthesis of Benzomorphan (B1203429) Derivatives (e.g., Dezocine (B144180) and Related Structures)

The synthesis of benzomorphan derivatives, a class of potent analgesics, often utilizes tetralone structures. Specifically, 1-allyl-7-methoxy-2-tetralone is a key precursor in the synthesis of dezocine, an opioid agonist-antagonist. The synthesis of dezocine has been approached through the alkylation of 1-methyl-7-methoxy-2-tetralone. beilstein-journals.orgd-nb.info A later synthesis involved the alkylation of 7-methoxy-1-methyl-2-tetralone (B58130) with a dihalide to produce a tricyclic ketone. scribd.com This ketone, after being converted to its oxime, is then catalytically reduced to a mixture of amino epimers which are then separated. scribd.com

The synthesis of dezocine begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. wikipedia.org This reaction yields 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, which is then cyclized to form the core structure of dezocine. wikipedia.org The resulting product is treated with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently reduced to produce the final dezocine molecule. wikipedia.org

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| 1-Methyl-7-methoxy-2-tetralone | 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | Dezocine |

Building Block for Novel Anti-Inflammatory Agents

The tetralone scaffold is a recurring motif in compounds exhibiting anti-inflammatory properties. The Vilsmeier reaction, when applied to 6- and 7-methoxy-1- and 2-tetralones, has been investigated for creating novel compounds. ias.ac.in For instance, 5-Aza-l-tetralones have undergone similar reactions to produce anti-inflammatory agents. ias.ac.in The development of new anti-inflammatory agents often involves exploring the structural features of natural products. acs.org By creating rigidified analogues of these natural products, researchers aim to enhance their therapeutic effects. acs.org Benzaldehyde, a basic chemical structure, is found in compounds with significant anti-inflammatory activity. beilstein-journals.org

Synthetic Utility in Accessing Methoxy-Substituted Naphthalene (B1677914) and Tetralin Derivatives for Pharmaceutical Precursors (e.g., (7-methoxy-1-naphthyl)acetonitrile and Agomelatine)

1-Allyl-7-methoxy-2-tetralone is instrumental in the synthesis of methoxy-substituted naphthalene and tetralin derivatives, which are precursors to important pharmaceuticals like agomelatine (B1665654), an antidepressant. The synthesis of agomelatine has been achieved in a multi-step process starting from 7-methoxy-1-tetralone. google.comasianpubs.org One patented method describes an eight-step synthesis with an average yield of less than 30%. google.com A more efficient, four-step industrial synthesis was later developed, also starting from 7-methoxy-1-tetralone. google.com

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| 7-Methoxy-1-tetralone | (7-methoxy-1-naphthyl)acetonitrile | Agomelatine |

Contribution to the Synthesis of Steroid and Terpenoid Analogues (e.g., C7-Substituted Estranes)

The structural framework of 1-allyl-7-methoxy-2-tetralone makes it a suitable starting point for the synthesis of steroid and terpenoid analogues. For instance, the Torgov approach has been used with a tetralone derivative to synthesize 7,7-dimethylestradiol derivatives. scispace.com The synthesis of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols, which are precursors for radiodiagnostic agents, has also been achieved. researchgate.net This involves the alkylation of a protected estratriene-6-one derivative. researchgate.net

Design and Synthesis of Structurally Diverse Analogues for Lead Optimization

To improve the therapeutic properties of lead compounds, medicinal chemists often synthesize a series of structurally diverse analogues. This process, known as lead optimization, involves systematically modifying the lead compound's structure to enhance its activity and reduce side effects. numberanalytics.com Techniques such as scaffold hopping, fragment-based design, and bioisosteric replacement are employed to achieve these goals. numberanalytics.com The design of novel inhibitors for enzymes like D-amino acid oxidase has been facilitated by computational tools that can explore vast chemical spaces to identify promising candidates. chemrxiv.org

Development of Novel Polycyclic and Heterocyclic Systems Incorporating the Tetralone Core

The tetralone core of 1-allyl-7-methoxy-2-tetralone can be elaborated into more complex polycyclic and heterocyclic systems. Enyne metathesis and the Diels-Alder reaction are powerful tools for constructing such intricate molecular architectures. acs.org For example, a variety of enyne building blocks can be prepared from active methylene (B1212753) compounds like 1-tetralone (B52770) and 6-methoxy-1-tetralone, which can then be used to generate diverse spirocycles. acs.org Furthermore, the Mannich reaction of α,β-unsaturated ketones, such as 1-arylidene-2-tetralones, can lead to cytotoxic compounds with potential anticancer activity. nih.gov

Spectroscopic and Computational Analysis in 1 Allyl 7 Methoxy 2 Tetralone Research

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the identity, structure, and purity of 1-Allyl-7-methoxy-2-tetralone. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC) provides a comprehensive analytical profile of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For 1-Allyl-7-methoxy-2-tetralone (C₁₄H₁₆O₂), the exact mass is calculated to be 216.1150 g/mol . chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 216. The fragmentation of the tetralone core is expected to proceed via characteristic pathways. Alpha-cleavage adjacent to the ketone is a common fragmentation route for ketones. scbt.com The loss of the allyl group (C₃H₅•, 41 Da) would lead to a significant fragment ion at m/z 175. Another prominent fragmentation would involve the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) via rearrangement from the aromatic ring. A McLafferty rearrangement, if sterically feasible, could lead to the loss of propene (C₃H₆, 42 Da), resulting in an ion at m/z 174. The aromatic portion of the molecule would also lead to characteristic benzylic fragments.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of 1-Allyl-7-methoxy-2-tetralone shows a strong absorption band characteristic of its key functional groups. chemsrc.com

The most diagnostic peak is the strong absorption at 1715 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the saturated six-membered ring ketone. chemsrc.com Other expected significant absorptions would include:

~3070 cm⁻¹ : C-H stretch for the sp² carbons of the allyl group and aromatic ring.

~2850-2950 cm⁻¹ : C-H stretches for the sp³ carbons of the tetralone ring.

~1610 and ~1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

~1250 cm⁻¹ : Asymmetric C-O-C stretch of the aryl ether (methoxy group).

~1040 cm⁻¹ : Symmetric C-O-C stretch of the aryl ether.

~915 and 995 cm⁻¹ : Out-of-plane C-H bending vibrations for the terminal vinyl group (=CH₂).

Interactive Data Table: Key IR Absorptions for 1-Allyl-7-methoxy-2-tetralone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| 1715 | Ketone (C=O) | Stretch | chemsrc.com |

| ~1610 | Aromatic Ring (C=C) | Stretch | Predicted |

| ~1250 | Aryl Ether (C-O) | Asymmetric Stretch | Predicted |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 1-Allyl-7-methoxy-2-tetralone possesses a stereocenter at the C1 position, it can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample. rsc.org

While a specific method for 1-Allyl-7-methoxy-2-tetralone is not detailed in the available literature, methods for closely related compounds provide a clear blueprint. For instance, the enantiomers of alkylated 1-methyl-7-methoxy-2-tetralones have been successfully resolved using a Daicel Chiralpak AY-H column with a mobile phase of hexane (B92381) and isopropanol. d-nb.infonih.gov Similarly, the enantiomeric excess of (R)-2-Allyl-2-fluoro-7-methoxy-1-tetralone was determined using a Chiralcel OJ-H column. rsc.org

A typical analysis for 1-Allyl-7-methoxy-2-tetralone would involve injecting a solution of the compound onto a chiral stationary phase (CSP), often based on modified polysaccharides like cellulose (B213188) or amylose. The two enantiomers interact differently with the chiral selector, leading to different retention times (t_R), allowing for their separation and quantification. By integrating the areas of the two resulting peaks, the enantiomeric excess can be calculated, which is crucial in asymmetric synthesis research.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

No specific DFT studies on 1-Allyl-7-methoxy-2-tetralone have been published. However, DFT calculations are routinely applied to similar molecular systems to investigate various properties. whiterose.ac.ukresearchgate.net For example, DFT has been used to elucidate the reaction mechanisms and stereoselectivity of reactions involving tetralone derivatives. whiterose.ac.uk

A DFT study of 1-Allyl-7-methoxy-2-tetralone could provide valuable information:

Optimized Geometry: Calculation of the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the electron density distribution, identifying the most nucleophilic and electrophilic sites. This is crucial for predicting the molecule's reactivity in various chemical reactions. The HOMO would likely be localized on the electron-rich aromatic ring and the allyl double bond, while the LUMO would be centered on the carbonyl group.

Spectroscopic Predictions: DFT methods can calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental data can aid in the definitive assignment of signals.

Reaction Energetics: For reactions involving 1-Allyl-7-methoxy-2-tetralone, DFT can be used to model transition states and calculate activation energies, providing a deeper understanding of reaction pathways and stereochemical outcomes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-Allyl-7-methoxy-2-tetralone is essential for understanding its reactivity and interaction with other molecules. The tetralone core, a bicyclic system, can adopt different conformations, and the presence of the allyl and methoxy substituents introduces further complexity.

Force field calculations, such as MM2, have been used to investigate the conformational preferences of tetralin derivatives. capes.gov.br These studies indicate that for substituents at the 2-position of the tetralin ring, an equatorial orientation is generally preferred. capes.gov.br In the case of 1-Allyl-7-methoxy-2-tetralone, the allyl group at the C1 position can exist in either an axial or equatorial position, leading to different conformers. The relative energies of these conformers dictate the conformational equilibrium of the molecule.

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of 1-Allyl-7-methoxy-2-tetralone over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. researchgate.net For instance, DFT calculations and MD simulations have been employed to predict and understand the global and local reactivity properties of newly synthesized 2-tetralone (B1666913) derivatives. researchgate.net Such simulations can highlight the most stable conformations and the flexibility of the allyl group, which can influence its reactivity in subsequent chemical transformations.

Table 1: Key Computational Methods in Conformational Analysis

| Computational Method | Application | Insights Gained |

| Force Field (e.g., MM2) | Calculation of steric energy and preferred conformations of tetralin derivatives. | Prediction of equatorial preference for substituents at the 2-position. capes.gov.br |

| Density Functional Theory (DFT) | Calculation of ground state properties, molecular electrostatic potential, and local ionization energies. | Identification of reactive sites and prediction of reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule over time. | Understanding of conformational flexibility, stability, and intermolecular interactions. researchgate.net |

Transition State Modeling for Reaction Mechanism Elucidation and Prediction of Stereoselectivity

Transition state modeling is a critical computational technique for elucidating the mechanisms of chemical reactions involving 1-Allyl-7-methoxy-2-tetralone and for predicting the stereochemical outcome of such reactions. By calculating the energies and geometries of transition states, chemists can understand why certain products are formed preferentially.

For example, in reactions involving the creation of a new stereocenter, such as in asymmetric synthesis, transition state modeling can explain the origin of enantioselectivity. Density Functional Theory (DFT) calculations are frequently used to model transition states in various reactions, including cyclizations and rearrangements. researchgate.netrsc.orgrsc.org

In the context of synthesizing chiral naphthalenone skeletons, DFT calculations have been used to investigate the rearrangement pathways of allyl naphthyl ethers. rsc.orgrsc.org These studies revealed different mechanisms depending on the nature of the allyl substituent. For instance, aryl allyl ethers may proceed through a stepwise migration, while alkyl allyl ethers can follow a concerted rearrangement pathway. rsc.orgrsc.org Understanding these mechanistic details is crucial for controlling the stereoselectivity of the reaction.

Similarly, DFT calculations have been employed to understand the stereocontrol in asymmetric α-hydroxylation of tetralone-derived β-ketoesters. researchgate.net The identified transition state models have been successfully used to design enantioselective syntheses of related compounds. researchgate.net

Table 2: Application of Transition State Modeling in Stereoselective Synthesis

| Reaction Type | Computational Method | Key Findings |

| Asymmetric para-Claisen Rearrangement | DFT Calculations | Elucidation of stepwise vs. concerted reaction pathways depending on the substituent, explaining enantiodivergence. rsc.orgrsc.org |

| Asymmetric α-Hydroxylation | DFT Calculations | Identification of the transition state model to understand the origin of stereocontrol. researchgate.net |

| Nucleophilic Additions to Cyclohexenones | Ab initio and Force-Field Models | Modeling of transition structures to predict stereoselectivity in hydride and keteniminate additions. acs.org |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the in silico prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of 1-Allyl-7-methoxy-2-tetralone and its derivatives, especially when experimental data is ambiguous or difficult to obtain.

The prediction of NMR chemical shifts is often performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, frequently coupled with DFT. researchgate.netjocpr.com By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. While Hartree-Fock (HF) level calculations can be suitable, for more accurate results, methods that include electron correlation are often necessary. tau.ac.il

Table 3: Computational Prediction of Spectroscopic Data

| Spectroscopic Technique | Computational Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | Prediction of ¹H and ¹³C chemical shifts for structural verification. researchgate.netjocpr.com |

| Infrared (IR) Spectroscopy | DFT (Frequency Calculations) | Prediction of vibrational frequencies to identify functional groups and confirm molecular structure. researchgate.nettau.ac.il |

Conclusion and Future Research Directions

Summary of Key Achievements and Advancements in 1-Allyl-7-methoxy-2-tetralone Chemistry

The chemistry of 1-allyl-7-methoxy-2-tetralone has benefited significantly from broader advancements in the synthesis of tetralone derivatives. Initial synthetic routes focused on the direct alkylation of 7-methoxy-2-tetralone (B1200426). A common method involves the reaction of 7-methoxy-2-tetralone with an allyl bromide, often facilitated by a base like pyrrolidine (B122466) in a solvent such as benzene (B151609). chemicalbook.comchemsrc.com

More sophisticated advancements have centered on achieving stereocontrol at the C1 position, a critical aspect for the synthesis of biologically active molecules. While direct asymmetric allylation of 1-allyl-7-methoxy-2-tetralone is not extensively documented, significant progress has been made in the asymmetric alkylation of related 1-methyl-7-methoxy-2-tetralone systems. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Research has shown that cinchona alkaloid-derived phase-transfer catalysts can effectively catalyze the enantioselective alkylation of the tetralone core, providing a practical route to chiral intermediates. beilstein-journals.orgbeilstein-journals.org For instance, the screening of 17 different cinchona alkaloid-derived catalysts for the alkylation of 1-methyl-7-methoxy-2-tetralone identified N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a highly effective catalyst for producing the desired (R)-enantiomer, which is a key intermediate for the synthesis of pharmaceutical compounds like dezocine (B144180) and eptazocine. beilstein-journals.orgbeilstein-journals.org

Furthermore, the development of cascade reactions and novel cyclization methods represents a major leap forward. Methodologies like xanthate-mediated free radical addition-cyclization have been employed to construct the tetralone framework itself, showcasing the ingenuity applied to this class of compounds. semanticscholar.orgbeilstein-journals.org

| Methodology | Key Reagents/Catalysts | Achievement | Reference |

|---|---|---|---|

| Direct Alkylation | 7-Methoxy-2-tetralone, Allyl bromide, Pyrrolidine | Fundamental synthesis of the 1-allyl-7-methoxy-2-tetralone structure. | chemicalbook.comchemsrc.com |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts | Enantioselective synthesis of C1-alkylated 7-methoxy-2-tetralones, achieving high enantiomeric ratios. | beilstein-journals.orgbeilstein-journals.org |

| Intramolecular Friedel-Crafts Acylation | Lewis acids (e.g., Bi(OTf)3, Tb(OTf)3) | Green and efficient synthesis of the core tetralone ring from arylbutyric acids. | researchgate.netresearchgate.net |

| Radical Addition-Cyclization | Xanthates, Dilauroyl peroxide (DLP) | Construction of complex tetralone frameworks via radical-based bond formation. | semanticscholar.orgbeilstein-journals.org |

| Palladium-Catalyzed Allylation | Pd₂(dba)₃, Chiral phosphoramidite (B1245037) ligands | Asymmetric allylic C-H alkylation on tetralone nucleophiles to create chiral centers. | acs.org |

Current Limitations and Unresolved Challenges in Synthetic Efficiency, Selectivity, and Scale-Up

Despite notable successes, the synthesis of 1-allyl-7-methoxy-2-tetralone and its analogs faces several persistent challenges.

Selectivity: Achieving high enantioselectivity in the alkylation of the tetralone precursor is a significant hurdle. The success of phase-transfer catalysis is highly dependent on the specific catalyst, substrate, and reaction conditions, often requiring extensive screening to find the optimal combination. beilstein-journals.org For example, while N-(p-trifluoromethylbenzyl)cinchonidinium bromide gave good results, protecting the free hydroxy group on the catalyst completely nullified the stereoselectivity, demonstrating the sensitivity of the system. beilstein-journals.org Furthermore, controlling regioselectivity during functionalization of the allyl group or the aromatic ring without resorting to protecting groups is an ongoing challenge.

Scale-Up: Transitioning these syntheses from the laboratory bench to an industrial scale presents practical difficulties. mdpi.com Reagents used in asymmetric catalysis, particularly those based on precious metals like palladium or rhodium, can be prohibitively expensive for large-scale production. beilstein-journals.orgacs.org Moreover, reactions requiring cryogenic temperatures, strictly inert atmospheres, or large volumes of solvent are often not economically or environmentally viable on a larger scale. mdpi.comnih.gov Successful scale-up has been reported for some processes, but it often requires significant re-optimization of reaction parameters like solvent choice and reagent concentration. beilstein-journals.orgmdpi.com

Emerging Trends in Allylic Functionalization and Methoxyaromatic Transformations

The future of 1-allyl-7-methoxy-2-tetralone chemistry is intrinsically linked to broader trends in organic synthesis, particularly in the functionalization of allylic and methoxyaromatic systems.

Allylic Functionalization: A major shift is occurring from classical allylic substitution, which requires pre-functionalized substrates, to direct allylic C–H functionalization. rsc.orgsioc-journal.cn This atom-economical approach avoids extra synthetic steps. Group 9 metal complexes (Co, Rh, Ir) are emerging as powerful catalysts for these transformations, offering reactivity that is complementary to traditional palladium-based systems. rsc.orgnsf.gov These methods have expanded the scope of compatible nucleophiles and can be applied to more complex, substituted olefins. nsf.gov Additionally, visible-light-induced palladium catalysis is a new frontier, enabling the functionalization of internal alkenes to form branched allylic products, a significant challenge for other methods. acs.org

Methoxyaromatic Transformations: The methoxy (B1213986) group on the aromatic ring is not merely a passive substituent but an active handle for further molecular diversification. Research into the transformation of methoxylated aromatic compounds is uncovering novel reactions. researchgate.netresearchgate.net While classical methods like Birch reduction for dearomatization are well-known acs.org, modern techniques focus on more selective transformations. For instance, demethylation reactions using reagents like boron trifluoride etherate can sometimes lead to unexpected and potentially useful skeletal rearrangements. researchgate.net The anaerobic transformation of methoxyaromatics by microorganisms points toward biocatalytic approaches for selective demethylation or other modifications under mild conditions. researchgate.netresearchgate.net

Prospective Research Avenues: Exploration of Novel Reactivity, Sustainable Synthetic Methodologies, and Applications in Advanced Materials Science

Building on current achievements and emerging trends, several exciting research avenues can be envisioned for 1-allyl-7-methoxy-2-tetralone.

Exploration of Novel Reactivity: The tetralone core is ripe for novel transformations beyond simple alkylation. Electrochemical methods, for example, could be used to achieve unique cyclizations, as demonstrated by the synthesis of spirolactones from α-tetralone derivatives using methanol (B129727) as a C1 source. acs.org Ring-expansion reactions could transform the six-membered tetralone ring into more complex polycyclic or macrocyclic systems. acs.org The allyl group itself offers a platform for a wide array of reactions, including metathesis, dihydroxylation, or oxidative cleavage, to introduce further complexity.

Sustainable Synthetic Methodologies: A primary goal should be the development of greener synthetic routes. This includes designing metal-free reactions, such as the cascade reductive Friedel–Crafts alkylation/cyclization for tetralone synthesis. rsc.org The use of environmentally benign solvents like water or ionic liquids, often coupled with microwave irradiation to reduce reaction times, is another promising area. researchgate.net Biocatalysis, inspired by the natural metabolism of aromatic compounds, could provide highly selective and sustainable methods for transformations like demethylation or asymmetric reduction. beilstein-journals.orgepa.gov

Applications in Advanced Materials Science: While much of the focus on tetralones has been for pharmaceutical applications, their rigid, fused-ring structure and potential for functionalization make them interesting candidates for materials science. The conjugated system of the methoxy-naphthalene core could be extended through further reactions to create novel organic chromophores or fluorophores. By tuning the electronic properties through functionalization of the allyl group and the aromatic ring, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), sensors, or molecular switches. This remains a largely unexplored but potentially fruitful area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.